molecular formula C14H18ClN5 B2804052 N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine CAS No. 866039-25-0

N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine

Cat. No.: B2804052
CAS No.: 866039-25-0
M. Wt: 291.78
InChI Key: MWZKPVQXRWDXOD-UHFFFAOYSA-N
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Description

N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with a chlorophenyl group and a dimethylated ethanediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine typically involves multiple steps One common method starts with the preparation of the 1,2,4-triazine core, which is then functionalized with a chlorophenyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and chlorophenyl-substituted molecules. Examples include:

  • 3-(4-chlorophenyl)-1,2,4-triazine
  • N,N-dimethyl-1,2-ethanediamine derivatives

Uniqueness

What sets N1-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-10-13(16-8-9-20(2)3)17-14(19-18-10)11-4-6-12(15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZKPVQXRWDXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=C(C=C2)Cl)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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